2-((3-Chloro-4-methylphenyl)amino)-N-cyclopropylacetamide
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Overview
Description
2-((3-Chloro-4-methylphenyl)amino)-N-cyclopropylacetamide is an organic compound with a complex structure that includes a chloro-substituted aromatic ring, an amide group, and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Chloro-4-methylphenyl)amino)-N-cyclopropylacetamide typically involves the reaction of 3-chloro-4-methylaniline with cyclopropylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include further purification steps such as distillation or advanced chromatographic techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-((3-Chloro-4-methylphenyl)amino)-N-cyclopropylacetamide can undergo various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amide group can be reduced to form amines or other reduced products.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium thiolate (NaSR) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may produce amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
2-((3-Chloro-4-methylphenyl)amino)-N-cyclopropylacetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((3-Chloro-4-methylphenyl)amino)-N-cyclopropylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-N-(3-chloro-4-methylphenyl)benzamide
- 2-Amino-N-(4-chlorophenyl)benzamide
- 2-Amino-N-(3-bromophenyl)benzamide
Uniqueness
2-((3-Chloro-4-methylphenyl)amino)-N-cyclopropylacetamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties
Properties
Molecular Formula |
C12H15ClN2O |
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Molecular Weight |
238.71 g/mol |
IUPAC Name |
2-(3-chloro-4-methylanilino)-N-cyclopropylacetamide |
InChI |
InChI=1S/C12H15ClN2O/c1-8-2-3-10(6-11(8)13)14-7-12(16)15-9-4-5-9/h2-3,6,9,14H,4-5,7H2,1H3,(H,15,16) |
InChI Key |
DMXCSBIBZXFKDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC(=O)NC2CC2)Cl |
Origin of Product |
United States |
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